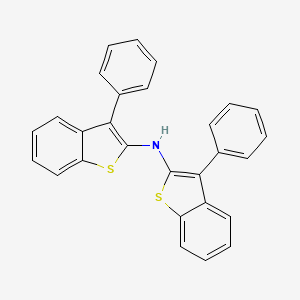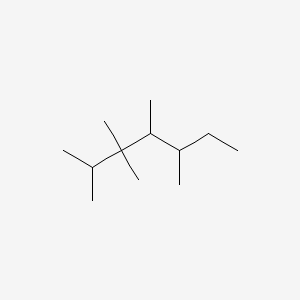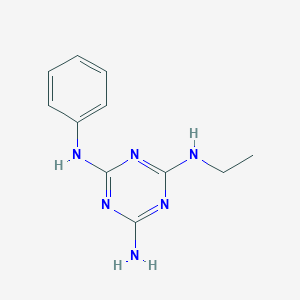![molecular formula C17H18N4O5 B14547687 N-{2-[4-(Dimethylamino)phenyl]ethyl}-3,5-dinitrobenzamide CAS No. 62065-06-9](/img/structure/B14547687.png)
N-{2-[4-(Dimethylamino)phenyl]ethyl}-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(Dimethylamino)phenyl]ethyl}-3,5-dinitrobenzamide is a chemical compound with the molecular formula C17H18N4O5. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a dimethylamino group, a phenyl group, and a dinitrobenzamide moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(Dimethylamino)phenyl]ethyl}-3,5-dinitrobenzamide typically involves the reaction of 4-(dimethylamino)phenylethylamine with 3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(Dimethylamino)phenyl]ethyl}-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-{2-[4-(Dimethylamino)phenyl]ethyl}-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in
Properties
CAS No. |
62065-06-9 |
|---|---|
Molecular Formula |
C17H18N4O5 |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C17H18N4O5/c1-19(2)14-5-3-12(4-6-14)7-8-18-17(22)13-9-15(20(23)24)11-16(10-13)21(25)26/h3-6,9-11H,7-8H2,1-2H3,(H,18,22) |
InChI Key |
UOXKINFQFOSBMJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[4-(Benzyloxy)-3-methoxyphenoxy]propan-2-ylidene}hydroxylamine](/img/structure/B14547609.png)



![3-[(E)-(Hydrazinylmethylidene)amino]-D-alanine](/img/structure/B14547628.png)


![Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-dimethyl-3-phenyl-](/img/structure/B14547666.png)

![2-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]benzonitrile](/img/structure/B14547671.png)




